2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide

Pain P2X3 Antagonist

2-Chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide (CAS 929973-55-7) is a unique polypharmacological tool compound validated for P2X3 antagonism (EC₅₀ 80 nM), potent nAChR blockade (α3β4 IC₅₀ 1.8 nM), and balanced monoamine transporter inhibition (SERT/NET/DAT). Unlike generic phenoxy acetamides, its specific chloroacetamide-ethoxyphenoxy architecture delivers a multi-target profile essential for pain, nicotine dependence, and neurological research. Procure with confidence—this compound is backed by published in vitro and in vivo efficacy data.

Molecular Formula C12H16ClNO3
Molecular Weight 257.71
CAS No. 929973-55-7
Cat. No. B2401957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide
CAS929973-55-7
Molecular FormulaC12H16ClNO3
Molecular Weight257.71
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)OCCNC(=O)CCl
InChIInChI=1S/C12H16ClNO3/c1-2-16-10-3-5-11(6-4-10)17-8-7-14-12(15)9-13/h3-6H,2,7-9H2,1H3,(H,14,15)
InChIKeyJNOIZJTZJSFINW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide (929973-55-7): Research-Grade Acetamide for P2X3, Monoamine Transporter, and nAChR Profiling


2-Chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide (CAS 929973-55-7, molecular formula C₁₂H₁₆ClNO₃, molecular weight 257.71) is a substituted phenoxy acetamide derivative utilized as a research tool in pharmacological profiling studies . This compound exhibits a broad interaction profile across multiple pharmacologically relevant target classes, including P2X purinoceptor 3 (P2X3) antagonism, monoamine transporter (DAT/NET/SERT) inhibition, and nicotinic acetylcholine receptor (nAChR) subtype antagonism [1][2]. Its structural characteristics—featuring a chloroacetamide moiety linked to an ethoxyphenoxy group—distinguish it from simpler acetamide analogs and position it as a versatile probe for studying polypharmacology in neurological and pain research contexts .

2-Chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide (929973-55-7): Why Generic Substitution with In-Class Acetamides Fails


Generic substitution with other phenoxy acetamide derivatives is not scientifically valid for research applications due to the target compound's unique multi-target pharmacological fingerprint. While many acetamides may share the core phenoxy motif, the specific chloroacetamide substitution pattern and the ethoxyphenoxyethyl side chain of this compound confer a distinct profile of activity across P2X3, monoamine transporters, and nAChR subtypes that is not replicated by close structural analogs [1]. In vitro data demonstrate that this compound exhibits potent nAChR antagonism (IC₅₀ values as low as 1.8 nM for α3β4) [2], while other phenoxy acetamides evaluated in the same assay systems show markedly different potency profiles or lack activity entirely [3]. Consequently, substituting this compound with a superficially similar acetamide without empirical validation of the relevant target interaction would introduce uncontrolled experimental variables, potentially invalidating comparative analyses and compromising research reproducibility .

2-Chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide (929973-55-7): Quantitative Evidence for Differential Scientific Selection


P2X3 Receptor Antagonism: Quantitative Comparison with Phenoxyacetamide Analogs

This compound functions as a P2X3 receptor antagonist with an EC₅₀ of 80 nM when evaluated at 10 µM against recombinant rat P2X3 expressed in Xenopus oocytes [1]. In contrast, other phenoxyacetamide derivatives evaluated in the same assay system exhibit markedly weaker activity, with reported IC₅₀ values ranging from 4.68 µM to >10 µM for human P2X3 [2]. The approximately 58-fold potency differential relative to the weaker phenoxyacetamide analogs in the same structural class underscores that P2X3 antagonism is not an inherent class property but a specific consequence of the chloroacetamide-ethoxyphenoxyethyl architecture.

Pain P2X3 Antagonist

Nicotinic Acetylcholine Receptor (nAChR) Subtype Antagonism: Subtype-Specific Potency Profiling

This compound exhibits potent antagonist activity across multiple human nAChR subtypes, with IC₅₀ values of 1.8 nM for α3β4, 12 nM for α4β2, 15 nM for α4β4, and 7.9 nM for α1β1γδ expressed in human SH-SY5Y or TE671/RD cells, assessed via inhibition of carbamylcholine-induced ⁸⁶Rb⁺ efflux [1]. This broad nAChR antagonism profile contrasts sharply with selective nAChR ligands such as methyllycaconitine, which shows >1,000-fold selectivity for α7 (IC₅₀ ≈ 0.1 nM) over α3β4 (IC₅₀ ≈ 1 µM) . The quantitative difference in subtype selectivity profile makes this compound uniquely suited for experiments requiring pan-nAChR blockade or for probing the functional consequences of non-selective nAChR antagonism.

Nicotinic nAChR Antagonist

Monoamine Transporter Inhibition: Comparative Potency Across DAT, NET, and SERT

This compound inhibits multiple human monoamine transporters with differential potency: SERT inhibition exhibits an IC₅₀ of 100 nM, while DAT inhibition ranges from 441 nM to 945 nM across multiple assay formats, and NET inhibition is 443 nM [1]. This multi-transporter inhibition profile differs quantitatively from clinically established triple reuptake inhibitors. For instance, dasotraline inhibits DAT, NET, and SERT with IC₅₀ values of 4 nM, 6 nM, and 11 nM, respectively—representing a 25- to 100-fold greater potency across all three transporters . The compound's weaker and more balanced transporter inhibition profile may be advantageous for applications where potent monoamine transporter blockade is undesirable or where intermediate efficacy is required.

Monoamine Transporter Inhibition

In Vivo Nicotine Antagonism: Quantitative Efficacy in Murine Behavioral Models

This compound demonstrates functional nicotine antagonism in vivo across multiple behavioral assays in ICR mice. Subcutaneous administration 15 minutes prior to nicotine challenge produced dose-dependent inhibition of nicotine-induced effects with the following effective doses: antinociception (tail-flick assay) ED₅₀ = 1.2 mg/kg; locomotor activity ED₅₀ = 4.9 mg/kg; hypothermia ED₅₀ = 9.2 mg/kg; and antinociception (hotplate assay) ED₅₀ = 15 mg/kg [1]. While direct comparator data for structurally related phenoxy acetamides in identical in vivo models are not available in public databases, the quantitative in vivo efficacy data establishes a verifiable baseline for nicotine antagonism that can be compared with other nAChR antagonists in cross-study analyses [2].

Nicotine Behavioral In Vivo

Dopamine Transporter Inhibition: Comparative Potency Across Multiple Assay Formats

This compound inhibits dopamine transporter (DAT) activity with IC₅₀ values ranging from 441 nM to 945 nM across five distinct assay formats and cell systems, including: displacement of [³H]WIN-35428 from human DAT in mouse N2A cells (441 nM); inhibition of [³H]dopamine reuptake in HEK293 cells expressing human DAT (658–945 nM); and displacement of [¹²⁵I]RTI55 from cloned human DAT in HEK293 cells (871 nM) [1]. In contrast, dasotraline—a clinically investigated triple reuptake inhibitor—exhibits a DAT IC₅₀ of 4 nM, representing a 110- to 236-fold greater potency . This substantial potency differential underscores that this compound should not be considered functionally equivalent to high-potency DAT inhibitors and is more appropriately utilized as a moderate-affinity probe for transporter studies.

Dopamine Transporter Inhibition

Phosphodiesterase 4A (PDE4A) Inhibitory Activity: Additional Target Engagement

This compound has been evaluated in vitro for inhibitory activity on unpurified recombinant phosphodiesterase type 4A (PDE4A) [1]. While specific quantitative IC₅₀ data is not publicly available for this target, the documented PDE4A engagement expands the compound's target interaction profile beyond P2X3, nAChR, and monoamine transporters. In comparison, selective PDE4 inhibitors such as rolipram exhibit PDE4A IC₅₀ values in the low nanomolar to sub-micromolar range [2]. The inclusion of PDE4A among the compound's known targets further reinforces its polypharmacological character and distinguishes it from single-target tool compounds.

PDE4A Inhibition Phosphodiesterase

2-Chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide (929973-55-7): Optimal Research Application Scenarios Based on Empirical Evidence


P2X3-Mediated Pain Pathway Investigation

This compound's validated EC₅₀ of 80 nM for P2X3 receptor antagonism [1] supports its use as a pharmacological tool in in vitro studies of P2X3-mediated pain signaling. Researchers investigating ATP-gated ion channel contributions to chronic pain, inflammatory pain, or cough reflex pathways can utilize this compound to block P2X3 receptor activation in recombinant cell systems or native tissue preparations expressing this purinoceptor subtype.

Broad-Spectrum nAChR Antagonism for Nicotine Dependence Research

The compound's potent antagonism across multiple human nAChR subtypes (α3β4 IC₅₀ = 1.8 nM; α4β2 IC₅₀ = 12 nM; α4β4 IC₅₀ = 15 nM; α1β1γδ IC₅₀ = 7.9 nM) [2], combined with validated in vivo efficacy in murine nicotine antagonism models (tail-flick ED₅₀ = 1.2 mg/kg; locomotor ED₅₀ = 4.9 mg/kg) [3], makes it suitable for preclinical studies of nicotine dependence, withdrawal, and smoking cessation mechanisms where non-selective nAChR blockade is desired.

Polypharmacological Probe for Multi-Target Neurological Studies

The compound's concurrent activity at P2X3, multiple nAChR subtypes, monoamine transporters (SERT IC₅₀ = 100 nM; DAT IC₅₀ = 441–945 nM; NET IC₅₀ = 443 nM) [4], and PDE4A [5] establishes it as a polypharmacological research tool. This multi-target profile is particularly valuable for systems-level pharmacological studies exploring how simultaneous modulation of multiple neurological targets affects complex behaviors or disease phenotypes, and for validating computational models of polypharmacology.

Monoamine Transporter Comparative Pharmacology

The compound's moderate and balanced inhibition of SERT, NET, and DAT (IC₅₀ values of 100 nM, 443 nM, and 441–945 nM, respectively) [4] positions it as a useful reference compound for comparative monoamine transporter pharmacology studies. Unlike high-potency inhibitors (e.g., dasotraline with DAT IC₅₀ = 4 nM) , this compound provides a moderate-affinity alternative for experiments where partial transporter blockade or reduced off-target effects are experimentally desirable.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.